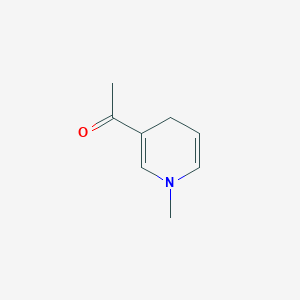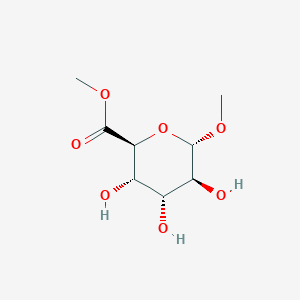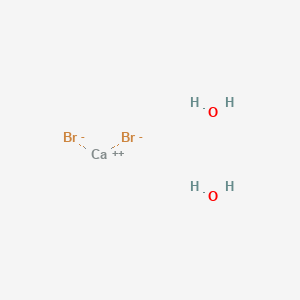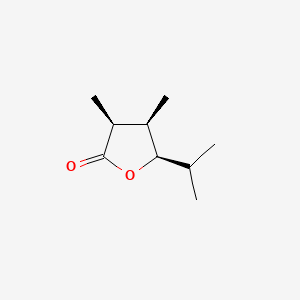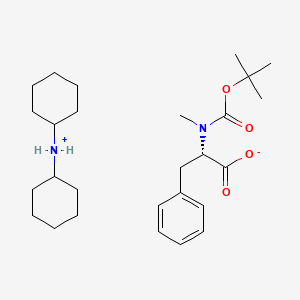
Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt, also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a compound used primarily in peptide synthesis. It is a standard building block for introducing phenylalanine amino-acid residues by Boc solid-phase peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt involves the protection of the amino group of N-methyl-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting N-methyl-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of Boc protection and salt formation, but with optimized reaction conditions and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reagents: DCC or DIC are used in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) for peptide coupling reactions.
Major Products
The major products formed from these reactions include deprotected N-methyl-L-phenylalanine and various peptide derivatives, depending on the specific coupling partners used .
科学研究应用
Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function through the synthesis of modified peptides.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .
相似化合物的比较
Similar Compounds
Boc-N-methyl-D-phenylalanine(dicyclohexylammonium)salt: Similar in structure but with a different stereochemistry.
Boc-N-methyl-4-nitro-L-phenylalanine(dicyclohexylammonium)salt: Contains a nitro group on the phenyl ring, which can alter its reactivity and applications
Uniqueness
Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis. Its dicyclohexylammonium salt form enhances its solubility and stability, making it easier to handle and use in various applications .
属性
分子式 |
C27H44N2O4 |
|---|---|
分子量 |
460.6 g/mol |
IUPAC 名称 |
dicyclohexylazanium;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1 |
InChI 键 |
MFORGORUOHHLHW-YDALLXLXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


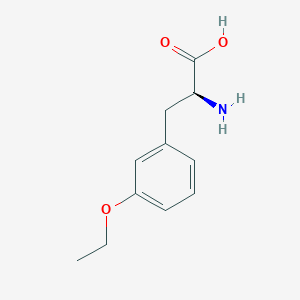

![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
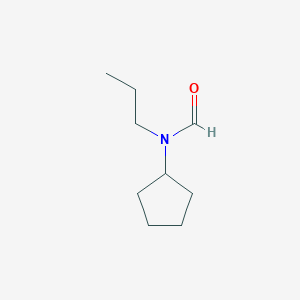
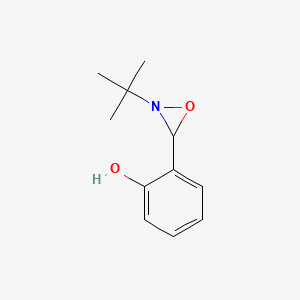
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
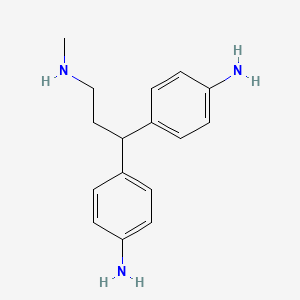
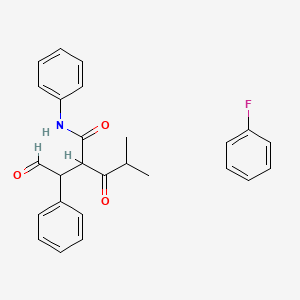
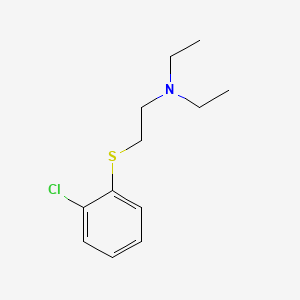
![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
